1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid
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Overview
Description
1-methyl-2-oxa-5-azabicyclo[221]heptane, trifluoroacetic acid is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of appropriate precursors to form the bicyclic core.
Functional Group Modification: Subsequent steps may include the introduction of functional groups such as the trifluoroacetic acid moiety. This can be done using standard organic synthesis techniques, including esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.
Scientific Research Applications
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: Lacks the methyl group and trifluoroacetic acid moiety.
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane: Lacks the trifluoroacetic acid moiety.
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, acetic acid: Similar structure but with an acetic acid group instead of trifluoroacetic acid.
Uniqueness
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can enhance its chemical stability and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
2567504-82-7 |
---|---|
Molecular Formula |
C8H12F3NO3 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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